molecular formula C19H20N4O3 B11140511 N-[2-(2-methoxyphenyl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide

N-[2-(2-methoxyphenyl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide

Cat. No.: B11140511
M. Wt: 352.4 g/mol
InChI Key: ZJJADHWLQKCOTG-UHFFFAOYSA-N
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Description

acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]- , has the chemical formula C₁₂H₁₇NO₃ . It belongs to the class of acetamides and contains a benzotriazinone ring. The compound’s molecular weight is approximately 223.27 g/mol .

Preparation Methods

Synthetic Routes:: The synthetic routes for this compound involve the acetylation of 3,4-dimethoxyphenethylamine

    Acetylation Reaction:

Industrial Production:: Industrial production methods may vary, but the acetylation process remains fundamental.

Chemical Reactions Analysis

Reactions::

    Acetylation: As described above.

    Hydrolysis: The compound can undergo hydrolysis to regenerate the amine.

    Substitution: It may participate in nucleophilic substitution reactions.

Common Reagents and Conditions::

    Acetylation: Acetic anhydride or acetyl chloride.

    Hydrolysis: Acidic or basic hydrolysis conditions.

Major Products::
  • The primary product is N-[2-(3,4-dimethoxyphenyl)ethyl]-acetamide .

Scientific Research Applications

This compound finds applications in various fields:

    Medicine: Investigated for potential pharmacological effects.

    Chemistry: Used as a building block in organic synthesis.

    Industry: May have applications in materials science.

Mechanism of Action

The exact mechanism of action is context-dependent and requires further research. It likely interacts with specific molecular targets or pathways.

Comparison with Similar Compounds

. the uniqueness of our compound lies in its benzotriazinone moiety.

Properties

Molecular Formula

C19H20N4O3

Molecular Weight

352.4 g/mol

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide

InChI

InChI=1S/C19H20N4O3/c1-26-17-9-5-2-6-14(17)10-12-20-18(24)11-13-23-19(25)15-7-3-4-8-16(15)21-22-23/h2-9H,10-13H2,1H3,(H,20,24)

InChI Key

ZJJADHWLQKCOTG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)CCN2C(=O)C3=CC=CC=C3N=N2

Origin of Product

United States

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